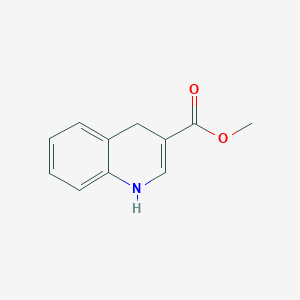

Methyl 1,4-dihydroquinoline-3-carboxylate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“Methyl 1,4-dihydroquinoline-3-carboxylate” is a chemical compound with the molecular formula C11H11NO2 . It has been studied as a novel influenza endonuclease inhibitor and also functions as high-affinity ligands at the benzodiazepine site of brain GABAA receptors .

Synthesis Analysis

A suitable method of synthesis of “Methyl 1,4-dihydroquinoline-3-carboxylate” involves the condensation of methyl 2-isothiocyanatobenzoate and methyl malonate . Another method involves the reaction of N-methyl-3-(arylamino)acrylates with in situ generated HI in CH3CN .Molecular Structure Analysis

The structure of “Methyl 1,4-dihydroquinoline-3-carboxylate” has been confirmed by means of elemental analysis, 1H NMR, 13C NMR, LC/MS and single crystal X-ray diffraction . X-ray diffraction studies revealed no hydrogen bonds in the crystals of the compounds obtained .Chemical Reactions Analysis

The reaction of “Methyl 1,4-dihydroquinoline-3-carboxylate” with CH3I under relatively mild conditions in DMF solution at 50 °C for 1 h with triethylamine as the base has been reported .Physical And Chemical Properties Analysis

“Methyl 1,4-dihydroquinoline-3-carboxylate” exhibits fluorescence at 490–560 nm in THF solution with good quantum yields (ΦF = 0.5–0.9). Electron-withdrawing substituents at the 6-position promoted high quantum yields .Applications De Recherche Scientifique

- Methyl 1,4-dihydroquinoline-3-carboxylate derivatives have shown promise as potential anticancer agents. Researchers have explored their cytotoxic effects against cancer cell lines, including breast, lung, and colon cancer cells .

- Researchers are interested in understanding the molecular interactions between these compounds and microbial targets, aiming to develop novel antibiotics or antifungal agents .

- Researchers are exploring their ability to enhance neuronal survival, reduce oxidative stress, and inhibit neuroinflammation .

- Potential applications include catalysis, drug delivery, and metal-based therapies. Researchers investigate ligand-metal interactions and their impact on reactivity .

- Scientists explore their use as fluorescent probes for sensing metal ions, pH changes, or biological molecules. These applications span environmental monitoring, bioimaging, and diagnostics .

Anticancer Properties

Antimicrobial Activity

Neuroprotective Effects

Metal Chelation and Coordination Chemistry

Photophysical Properties and Sensing Applications

Mécanisme D'action

Target of Action

Methyl 1,4-dihydroquinoline-3-carboxylate is a derivative of the quinoline scaffold, which is a privileged structure in medicinal chemistry Quinoline derivatives have been reported to have vast therapeutic potential , suggesting that Methyl 1,4-dihydroquinoline-3-carboxylate may interact with a variety of biological targets.

Mode of Action

It’s known that quinoline derivatives can interact with their targets in various ways, leading to changes in cellular processes . For instance, some quinoline derivatives have been reported to inhibit tyrosine kinase , a key enzyme involved in signal transduction pathways.

Biochemical Pathways

Quinoline derivatives have been reported to affect various biochemical pathways, including those involved in antibacterial, antiviral, and anticancer activities .

Pharmacokinetics

The compound’s boiling point is predicted to be 3049±420 °C, and its density is predicted to be 1173±006 g/cm3 . These properties may influence its bioavailability and pharmacokinetics.

Result of Action

Given the reported therapeutic potential of quinoline derivatives , it’s plausible that this compound could have significant effects at the molecular and cellular levels.

Action Environment

Environmental factors can influence the action, efficacy, and stability of Methyl 1,4-dihydroquinoline-3-carboxylate. For instance, the compound’s synthesis involves a reaction that occurs under relatively mild conditions in a DMF solution at 50 °C . This suggests that the compound’s action could be influenced by factors such as temperature and solvent conditions.

Propriétés

IUPAC Name |

methyl 1,4-dihydroquinoline-3-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11NO2/c1-14-11(13)9-6-8-4-2-3-5-10(8)12-7-9/h2-5,7,12H,6H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FQLQTNUWLFCKBJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CNC2=CC=CC=C2C1 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

189.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 1,4-dihydroquinoline-3-carboxylate | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[2-[6-Oxo-3-(trifluoromethyl)pyridazin-1-yl]ethyl]adamantane-1-carboxamide](/img/structure/B2474415.png)

![(E)-3-(3,5-dimethoxyanilino)-1-[3-(3-methoxyphenyl)-2,1-benzisoxazol-5-yl]-2-propen-1-one](/img/structure/B2474420.png)

![7'-chloro-N-(2-methoxyphenyl)-1'-methyl-4'-oxo-3',4'-dihydro-1'H-spiro[piperidine-4,2'-quinazoline]-1-carboxamide](/img/structure/B2474425.png)

![7-(3,4-diethoxyphenyl)-2-(methylsulfanyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2474427.png)

![3-((1-(Benzo[d][1,3]dioxole-5-carbonyl)piperidin-3-yl)oxy)pyrazine-2-carbonitrile](/img/structure/B2474429.png)

![N-(4-ethylphenyl)-2-{[3-(3-methylbutyl)-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2474432.png)

![N-[(2-chlorophenyl)methyl]-2-(1,3,9-trimethyl-2,6-dioxopurin-8-yl)sulfanylacetamide](/img/structure/B2474433.png)